An In-depth Technical Guide to the Structural Analysis of 2-Oxa-6-azaspiro[3.4]octane
An In-depth Technical Guide to the Structural Analysis of 2-Oxa-6-azaspiro[3.4]octane
Abstract
This technical guide provides a comprehensive structural analysis of 2-Oxa-6-azaspiro[3.4]octane, a key heterocyclic scaffold in modern medicinal chemistry. As drug development increasingly moves towards molecules with greater three-dimensionality to enhance target specificity and improve physicochemical properties, spirocyclic systems, particularly those incorporating strained rings like oxetane, have garnered significant interest.[1][2] This document outlines the core structural features of 2-Oxa-6-azaspiro[3.4]octane, details methodologies for its synthesis, and provides a framework for its thorough characterization using a suite of analytical techniques including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Furthermore, we delve into the predictive power of computational modeling for conformational analysis and the definitive structural elucidation offered by X-ray crystallography. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their discovery programs.
The Strategic Importance of the 2-Oxa-6-azaspiro[3.4]octane Scaffold
The 2-Oxa-6-azaspiro[3.4]octane core is a unique amalgamation of a pyrrolidine ring and an oxetane ring, sharing a single spirocyclic carbon atom. This architecture confers a rigid, three-dimensional geometry that is highly advantageous in drug design.[3] Unlike flat aromatic systems, this spirocycle projects its substituents in well-defined vectors, enabling more precise and selective interactions with the binding sites of biological targets.[4]
The incorporation of an oxetane ring is particularly noteworthy. Oxetanes are recognized as valuable motifs for improving key drug-like properties.[5] They can enhance aqueous solubility, reduce lipophilicity, and improve metabolic stability by blocking sites susceptible to oxidative metabolism.[1][5] The oxetane's oxygen atom can also act as a hydrogen bond acceptor, further influencing molecular interactions.[5] The pyrrolidine moiety provides a versatile nitrogen handle for further functionalization, allowing for the exploration of a wide chemical space.
Synthesis of the 2-Oxa-6-azaspiro[3.4]octane Core
While multiple synthetic routes to spiro[3.4]octane systems exist, a practical approach to the 2-Oxa-6-azaspiro[3.4]octane scaffold can be adapted from methodologies developed for related structures. A plausible and scalable synthesis involves a multi-step sequence starting from a protected 3-oxo-azetidine. A method for a substituted version of the target scaffold has been detailed in the patent literature, providing a strong basis for a generalized protocol.[6] An alternative strategy mentioned in the literature involves a [3+2] cycloaddition reaction.[7]
Proposed Synthetic Protocol via Stepwise Construction
This protocol is adapted from the synthesis of tert-butyl-7-bromo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate.[6]
Step 1: Allylation of N-Boc-3-oxo-azetidine
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To a solution of N-Boc-3-oxo-azetidine (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF), add a source of an allyl group. This can be achieved using allyl bromide in the presence of a reducing agent like zinc powder, or by using an allyl Grignard reagent.
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Maintain the reaction at a controlled temperature (e.g., 0-10 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
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Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography to yield N-Boc-3-allyl-3-hydroxyazetidine.
Step 2: Dihalogenation of the Allyl Group
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Dissolve the N-Boc-3-allyl-3-hydroxyazetidine (1.0 eq) in a suitable solvent like dichloromethane (DCM).
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Cool the solution to a low temperature (e.g., -20 °C to 0 °C) and add a solution of bromine (1.0 eq) in DCM dropwise.
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Stir the reaction until the bromine color disappears, indicating consumption of the starting material.
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Wash the reaction mixture with an aqueous solution of sodium thiosulfate to remove any excess bromine.
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Extract the product, dry the organic layer, and concentrate to give the crude dibrominated intermediate.
Step 3: Intramolecular Cyclization to form the Oxetane Ring
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Dissolve the crude dibrominated intermediate in a suitable solvent such as THF or DMF.
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Add a base, for example, potassium carbonate or sodium hydride, to promote the intramolecular Williamson ether synthesis.
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Heat the reaction mixture if necessary and monitor by TLC.
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Upon completion, quench the reaction, extract the product, and purify by column chromatography to yield N-Boc-2-oxa-6-azaspiro[3.4]octane (with a bromine substituent from this specific patented route).
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The final deprotection of the Boc group can be achieved under standard acidic conditions (e.g., trifluoroacetic acid in DCM) to yield the parent 2-Oxa-6-azaspiro[3.4]octane.
Spectroscopic Characterization
Due to the limited availability of public experimental data for the parent 2-Oxa-6-azaspiro[3.4]octane, this section will provide predicted spectroscopic characteristics based on the analysis of closely related structures and fundamental principles of spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the solution-state structure of organic molecules.
¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to show distinct signals for the protons on the pyrrolidine and oxetane rings.
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Oxetane Protons: The four protons of the oxetane ring (at C1 and C3) are expected to appear as two distinct sets of signals, likely in the range of 4.0-5.0 ppm. These protons will exhibit geminal and vicinal couplings.
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Pyrrolidine Protons: The protons on the pyrrolidine ring (at C5 and C7) will likely resonate at a more upfield region, typically between 2.5 and 3.5 ppm. The protons adjacent to the nitrogen atom will be the most deshielded within this group.
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NH Proton: A broad singlet corresponding to the NH proton is expected, the chemical shift of which will be dependent on the solvent and concentration.
For comparison, ¹H NMR data for 6-benzyl-2,6-diazaspiro[3.4]octane oxalate shows signals at δ: 3.91 (d, J=10.6 Hz, 2H), 3.83 (d, J=10.7 Hz, 2H), which can be attributed to the protons on the four-membered ring.[7]
¹³C NMR Spectroscopy (Predicted): The carbon NMR spectrum will provide information on the number of unique carbon environments.
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Spirocyclic Carbon (C4): This quaternary carbon will appear as a singlet at a relatively downfield position due to the strained environment, likely in the range of 60-80 ppm.
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Oxetane Carbons (C1, C3): These carbons, being attached to oxygen, will be deshielded and are expected to resonate in the range of 70-90 ppm.
-
Pyrrolidine Carbons (C5, C7): The carbons of the pyrrolidine ring are expected in the range of 40-60 ppm, with the carbons adjacent to the nitrogen appearing more downfield.
Table 1: Predicted NMR Data for 2-Oxa-6-azaspiro[3.4]octane
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| C1-H | 4.0 - 5.0 | 70 - 90 |
| C3-H | 4.0 - 5.0 | 70 - 90 |
| C4 | - | 60 - 80 |
| C5-H | 2.5 - 3.5 | 40 - 60 |
| C7-H | 2.5 - 3.5 | 40 - 60 |
| N-H | Variable (broad) | - |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
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N-H Stretch: A characteristic absorption band for the N-H stretch of the secondary amine is expected in the region of 3300-3500 cm⁻¹. This peak may be broad due to hydrogen bonding.
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C-H Stretch: Aliphatic C-H stretching vibrations will be observed in the 2850-3000 cm⁻¹ region.
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C-O Stretch: A strong absorption band corresponding to the C-O-C stretching of the oxetane ring is expected in the fingerprint region, typically around 980-1150 cm⁻¹.
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N-H Bend: The N-H bending vibration may be observed around 1590-1650 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
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Molecular Ion (M+): The molecular weight of 2-Oxa-6-azaspiro[3.4]octane is 113.16 g/mol . A molecular ion peak at m/z = 113 is expected, and due to the presence of one nitrogen atom, this will be an odd-numbered mass, consistent with the nitrogen rule.
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Fragmentation Pattern: The fragmentation is likely to be initiated by cleavage alpha to the nitrogen atom or the oxygen atom. Key fragmentation pathways could include:
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Loss of ethylene (C₂H₄) from the oxetane ring.
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Ring-opening of the pyrrolidine or oxetane rings followed by further fragmentation.
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Loss of small neutral molecules like H₂O or HCN.
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Computational Structural Analysis
In the absence of experimental crystallographic data, computational methods such as Density Functional Theory (DFT) can provide valuable insights into the three-dimensional structure and electronic properties of 2-Oxa-6-azaspiro[3.4]octane.
Conformational Analysis Protocol
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Geometry Optimization: Perform a full geometry optimization of the 2-Oxa-6-azaspiro[3.4]octane structure using a suitable level of theory and basis set (e.g., B3LYP/6-31G(d,p)). This will yield the lowest energy conformation.
-
Conformational Search: Conduct a systematic or stochastic conformational search to identify other low-energy conformers. The puckering of both the oxetane and pyrrolidine rings can lead to multiple conformers.
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Frequency Calculations: Perform frequency calculations on all optimized geometries to confirm that they are true minima (no imaginary frequencies) and to obtain thermodynamic data (enthalpy, Gibbs free energy).
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Analysis of Structural Parameters: From the optimized geometry, key bond lengths, bond angles, and dihedral angles can be extracted and analyzed to understand the strain and geometry of the spirocyclic system.
Electronic Properties
DFT calculations can also be used to determine key electronic properties:
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Molecular Electrostatic Potential (MEP): Mapping the MEP onto the electron density surface can reveal the regions of positive and negative electrostatic potential, indicating sites for electrophilic and nucleophilic attack, as well as hydrogen bonding capabilities.
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Frontier Molecular Orbitals (HOMO/LUMO): Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's reactivity and electronic transitions.
X-ray Crystallography: The Definitive Structure
While no public crystal structure of the parent 2-Oxa-6-azaspiro[3.4]octane is currently available, X-ray crystallography remains the gold standard for unambiguous structural determination. Should a suitable crystal be obtained, this technique would provide precise measurements of bond lengths, bond angles, and the solid-state conformation, confirming the predictions from NMR and computational studies.
Protocol for Single-Crystal X-ray Diffraction
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Crystal Growth: Grow single crystals of 2-Oxa-6-azaspiro[3.4]octane or a suitable salt (e.g., hydrochloride or oxalate) from an appropriate solvent system. Slow evaporation, vapor diffusion, or cooling are common techniques.
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Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data using a monochromatic X-ray source.
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Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using direct methods or Patterson methods. Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, bond angles, and other crystallographic parameters.
The resulting crystal structure would provide invaluable information for structure-based drug design efforts, revealing the precise three-dimensional arrangement of the scaffold.
Conclusion
2-Oxa-6-azaspiro[3.4]octane is a promising scaffold for drug discovery, offering a unique combination of three-dimensionality, improved physicochemical properties, and synthetic tractability. This guide has provided a comprehensive overview of its structural features and a detailed framework for its synthesis and characterization. While a complete set of experimental data for the parent compound is not yet publicly available, the analysis of related structures and the application of modern analytical and computational techniques provide a robust understanding of this important molecule. As the demand for novel, sp³-rich scaffolds in medicinal chemistry continues to grow, a thorough understanding of the structural nuances of molecules like 2-Oxa-6-azaspiro[3.4]octane will be paramount for the successful design of the next generation of therapeutics.
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